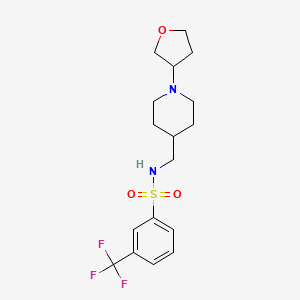

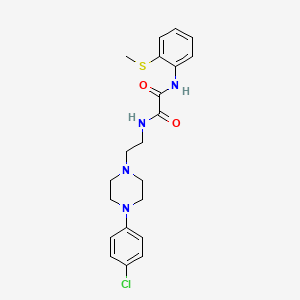

![molecular formula C16H14ClNO3S B2510856 methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate CAS No. 866150-45-0](/img/structure/B2510856.png)

methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate, is a derivative of methyl 2-aminothiophene-3-carboxylate, which is a building block in various chemical syntheses. Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and dyestuffs, but they also raise concerns due to their potential genotoxic and carcinogenic effects . The compound is related to articaine, a local anesthetic, and is subject to European REACH legislation .

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored through various methods. For instance, the N-arylation of methyl 2-aminothiophene-3-carboxylate has been achieved using Chan-Lam cross-coupling with arylboronic acids and potassium aryltrifluoroborate salts, yielding moderate to good yields and tolerating a broad range of functional groups . Additionally, multicomponent synthesis methods have been developed for the construction of complex thieno[2,3-b]pyridines, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction data from related compounds, such as (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, provide insights into the crystalline structure of these molecules, which often crystallize in an orthorhombic system . The molecular structure and stereochemistry of similar compounds have been characterized using techniques like NMR, FT-IR, MS, and HRMS, and confirmed by single crystal X-ray diffraction .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene-2,4-diols, which can be further processed into thiotetronic and α-halogenothiotetronic acids . The compound of interest may similarly undergo reactions pertinent to its functional groups, such as the enoyl and amino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be complex. For instance, the acid dissociation constants of related compounds have been determined using potentiometric titration, revealing multiple dissociable groups such as NH, enol, and enthiol groups . Theoretical studies, including DFT calculations, provide additional insights into the electronic structure and reactivity of these molecules .

Relevant Case Studies

The genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor to articaine, have been assessed using in vitro and in silico methodologies. The Ames test and Comet assay were used to evaluate mutagenic and DNA-damaging effects, while the Syrian Hamster Embryo cell transformation assay was employed to study carcinogenic potential . These studies are relevant for understanding the safety profile of the compound .

Aplicaciones Científicas De Investigación

Flavor Production in Foods

Research has highlighted the significance of branched aldehydes, which are structurally related to the compound of interest due to their involvement in flavor compounds in food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, emphasizing the metabolic conversions and microbial compositions that influence the formation of these compounds in various food products (Smit, Engels, & Smit, 2009).

Environmental Impact of Organochlorine Compounds

Another study assessed the environmental consequences of contamination by chlorophenols, which share a chlorine substitution feature with the compound . It was found that chlorophenols exert moderate toxic effects on both mammalian and aquatic life, highlighting the need for understanding the persistence and bioaccumulation potential of such compounds (Krijgsheld & Gen, 1986).

Pharmacological Properties of Chlorogenic Acid

Chlorogenic Acid (CGA) demonstrates a wide range of therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory properties. CGA's presence in natural products like green coffee extracts and its impact on lipid and glucose metabolism underscores the potential health benefits and pharmacological applications of compounds with similar bioactive functionalities (Naveed et al., 2018).

Developments in Therapeutic Drug Synthesis

The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, illustrates the complex chemical synthesis routes employed to produce therapeutically active compounds. This review summarizes various synthetic methods, underlining the importance of structural specificity for pharmaceutical activity, which could be relevant for compounds with intricate structures like "methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate" (Saeed et al., 2017).

Propiedades

IUPAC Name |

methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-10-9-22-15(16(20)21-2)14(10)18-13(19)8-5-11-3-6-12(17)7-4-11/h3-9H,1-2H3,(H,18,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOAPZIYDWAHAN-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C=CC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

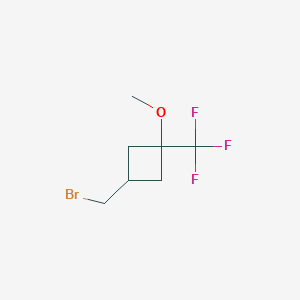

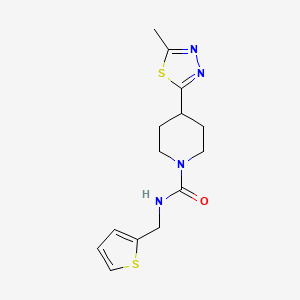

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

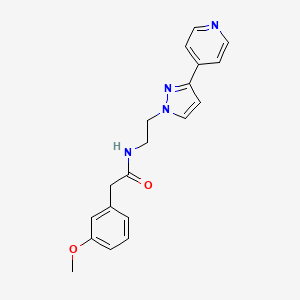

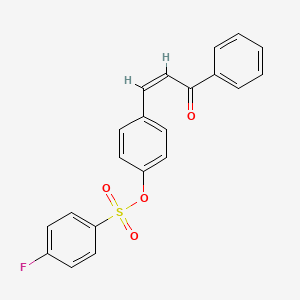

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

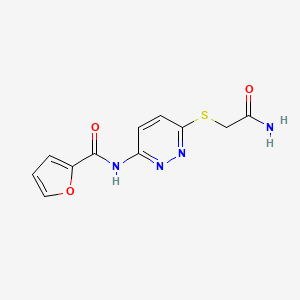

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)

![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)

![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)